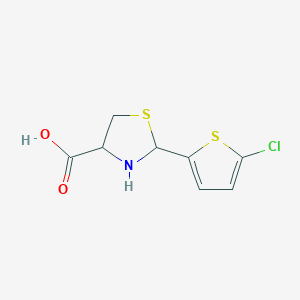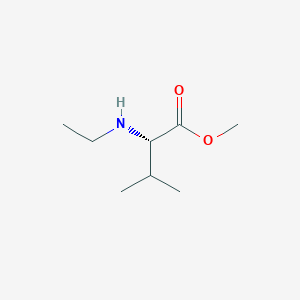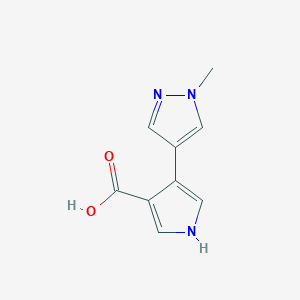
4-bromo-3-methyl-5-nitro-1H-pyrazole
Descripción general
Descripción
“4-bromo-3-methyl-5-nitro-1H-pyrazole” is a chemical compound with the CAS Number: 70951-96-1 . It has a molecular weight of 206 and its IUPAC name is 4-bromo-5-methyl-3-nitro-1H-pyrazole . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C4H4BrN3O2 . More detailed structural information can be obtained from crystallographic studies .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can undergo cyanation in the presence of palladium catalysts .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored in dry conditions at 2-8°C .
Aplicaciones Científicas De Investigación
Nitration and Structural Properties
- Nitration processes involving pyrazole derivatives, including 4-bromo-3-methyl-5-nitro-1H-pyrazole, have been studied for their ability to introduce nitro groups into the pyrazole nucleus. This process is crucial for the synthesis of various mono- and di-nitro compounds with potential applications in pharmaceutical and materials science fields (Barry, Birkett, & Finar, 1969).
Synthesis and Characterization
- The synthesis of 4-substituted pyrazoles, such as this compound, has been explored to develop novel compounds with potential use in chemical research and industry. These syntheses are typically performed under mild conditions and result in high yields, making them suitable for large-scale applications (Zhang, Liu, Jin, & Sun, 2006).
Hydrogen-Bonded Molecular Structures
- Studies on the hydrogen-bonded molecular structures of pyrazole derivatives, including those similar to this compound, have provided insights into their potential for forming complex molecular assemblies. These properties are significant in the development of advanced materials and pharmaceuticals (Portilla et al., 2007).
Reactions with Nucleophiles
- Research into the reactions of trinitropyrazoles, closely related to this compound, with nucleophiles, has been conducted. These studies are important for understanding the chemical reactivity of pyrazoles and developing new synthetic pathways (Dalinger et al., 2013).
Supramolecular Structures and NMR Spectroscopy
- The investigation of supramolecular structures and NMR spectroscopy of pyrazole derivatives has enhanced the understanding of their molecular properties. This research is crucial for the design of molecules with specific functionalities in various scientific fields (Padilla-Martínez et al., 2011).
Chemical Shifts and Structural Analysis
- The study of chemical shifts in NMR spectroscopy of pyrazole derivatives, including those similar to this compound, provides valuable information for structural analysis and identification of these compounds in various chemical contexts (Cabildo, Claramunt, & Elguero, 1984).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with various biological targets due to their versatile structure .
Mode of Action
Pyrazole compounds, in general, are known for their ability to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions .
Biochemical Pathways
It’s worth noting that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
4-bromo-3-methyl-5-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUWTSNDTLVFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361329 | |
| Record name | 4-bromo-3-methyl-5-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70951-96-1 | |
| Record name | 4-bromo-3-methyl-5-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)



![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)




![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)